Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine
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Overview
Description
Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The reaction conditions usually involve the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine can be compared with other similar compounds, such as:
- Rel-(1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol : This compound has a similar bicyclic structure but differs in its functional groups.
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate : Another compound with a similar core structure but different substituents.
These comparisons highlight the uniqueness of Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[32
Properties
Molecular Formula |
C17H26N2 |
---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(1R,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C17H26N2/c1-16-9-10-17(2,18-16)12-15(11-16)19(3)13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3/t15?,16-,17+ |
InChI Key |
ODDDPQWLNHZECB-ALOPSCKCSA-N |
Isomeric SMILES |
C[C@]12CC[C@](N1)(CC(C2)N(C)CC3=CC=CC=C3)C |
Canonical SMILES |
CC12CCC(N1)(CC(C2)N(C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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